molecular formula C13H10BrF B14485405 1-Bromo-2-[fluoro(phenyl)methyl]benzene CAS No. 64027-89-0

1-Bromo-2-[fluoro(phenyl)methyl]benzene

Cat. No.: B14485405
CAS No.: 64027-89-0
M. Wt: 265.12 g/mol
InChI Key: LPNHKLSXGQFZGG-UHFFFAOYSA-N
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Description

1-Bromo-2-[fluoro(phenyl)methyl]benzene is a brominated and fluorinated aromatic compound of interest in advanced organic synthesis and materials science research. The structure features a benzyl fluoride group, where the fluorine atom is attached to a carbon that is also part of a diphenylmethane core, and an ortho-bromo substituent on one of the benzene rings. This unique arrangement makes it a potentially valuable multifunctional synthetic building block. The bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for the formation of new carbon-carbon bonds to construct more complex molecular architectures . Concurrently, the benzylic fluoride can serve as an electrophile or a metabolic-stable bioisostere in medicinal chemistry, offering a pathway for further functionalization . Researchers may explore its applications as a key intermediate in the development of ligands for catalysis, novel materials with specific electronic properties, or in the synthesis of active pharmaceutical ingredients. The compound must be handled by qualified professionals in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

64027-89-0

Molecular Formula

C13H10BrF

Molecular Weight

265.12 g/mol

IUPAC Name

1-bromo-2-[fluoro(phenyl)methyl]benzene

InChI

InChI=1S/C13H10BrF/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H

InChI Key

LPNHKLSXGQFZGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target compound’s structure comprises a benzene ring with a bromine atom at position 1 and a fluorinated benzyl group (CHF–C₆H₅) at position 2. Retrosynthetically, the molecule can be deconstructed into two primary fragments:

  • A bromobenzene derivative.
  • A fluorophenylmethyl moiety.

Key strategies for assembling these fragments include:

  • Friedel-Crafts alkylation/acylation to introduce the fluorophenylmethyl group.
  • Nucleophilic fluorination of precursor alcohols or halides.
  • Cross-coupling reactions to install pre-functionalized aromatic groups.

The following sections detail these approaches, supported by experimental data from analogous syntheses.

Halogen Exchange from Chlorinated Precursors

A practical route involves synthesizing the chloro analog, 1-bromo-2-[chloro(phenyl)methyl]benzene, followed by halogen exchange to replace chlorine with fluorine.

Synthesis of 1-Bromo-2-[chloro(phenyl)methyl]benzene

As reported in CAS# 192521-16-7, this intermediate is synthesized via Friedel-Crafts alkylation using bromobenzene and chloro(phenyl)methanol. The reaction employs Lewis acids like AlCl₃ to facilitate electrophilic substitution:

$$
\text{C₆H₅–CHCl–OH} + \text{C₆H₅Br} \xrightarrow{\text{AlCl₃}} \text{C₆H₅–CHCl–C₆H₄Br} + \text{H₂O}
$$

Key conditions:

  • Solvent: Dichloromethane (75-09-2).
  • Temperature: 0–25°C.
  • Yield: ~65–75% after purification via silica gel chromatography.

Fluorination via Halogen Exchange

Chlorine-to-fluorine substitution is achieved using Swarts-type reactions or nucleophilic fluorination :

Swarts Reaction

Treating the chloro compound with antimony trifluoride (SbF₃) in the presence of a catalytic acid:

$$
\text{C₆H₅–CHCl–C₆H₄Br} + \text{SbF₃} \rightarrow \text{C₆H₅–CHF–C₆H₄Br} + \text{SbCl₃}
$$

Conditions:

  • Molar ratio: 1:1.2 (chloro compound:SbF₃).
  • Solvent: Chloroform (56-81-5).
  • Temperature: 80–100°C, 8–12 hours.
  • Yield: ~50–60%.
Nucleophilic Fluorination with KF

Potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) facilitates SN2 displacement:

$$
\text{C₆H₅–CHCl–C₆H₄Br} + \text{KF} \xrightarrow{\text{DMF}} \text{C₆H₅–CHF–C₆H₄Br} + \text{KCl}
$$

Optimized protocol:

  • KF excess: 3 equivalents.
  • Reaction time: 24 hours at 120°C.
  • Yield: ~40–50%.

Fluorination of Alcohol Intermediates

An alternative pathway involves synthesizing a benzyl alcohol intermediate, followed by fluorination.

Synthesis of 1-Bromo-2-[hydroxy(phenyl)methyl]benzene

The alcohol precursor is prepared via Grignard addition to 2-bromobenzaldehyde:

$$
\text{2-BrC₆H₄CHO} + \text{C₆H₅MgBr} \rightarrow \text{2-BrC₆H₄–CH(OH)–C₆H₅}
$$

Conditions:

  • Solvent: Dry ether (60-29-7).
  • Temperature: 0°C to room temperature.
  • Yield: ~70–80%.

DAST-Mediated Fluorination

Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST) converts the alcohol to the fluoride:

$$
\text{2-BrC₆H₄–CH(OH)–C₆H₅} \xrightarrow{\text{DAST}} \text{2-BrC₆H₄–CHF–C₆H₅}
$$

Protocol:

  • DAST stoichiometry: 1.5 equivalents.
  • Solvent: Dichloromethane.
  • Temperature: −78°C to 0°C.
  • Yield: ~60–70%.

Friedel-Crafts Acylation/Reduction Approach

This method involves introducing a ketone group via Friedel-Crafts acylation, followed by reduction and fluorination.

Friedel-Crafts Acylation

2-Bromobenzene reacts with fluorophenylacetyl chloride under AlCl₃ catalysis:

$$
\text{2-BrC₆H₅} + \text{F–C₆H₄–COCl} \xrightarrow{\text{AlCl₃}} \text{2-BrC₆H₄–CO–C₆H₄F}
$$

Conditions:

  • Solvent: Nitromethane.
  • Temperature: 25–50°C.
  • Yield: ~55–65%.

Ketone Reduction to Alcohol

The ketone is reduced using sodium borohydride (NaBH₄):

$$
\text{2-BrC₆H₄–CO–C₆H₄F} \xrightarrow{\text{NaBH₄}} \text{2-BrC₆H₄–CH(OH)–C₆H₄F}
$$

Procedure:

  • NaBH₄ excess: 2 equivalents.
  • Solvent: Methanol (67-56-1).
  • Yield: ~85–90%.

Fluorination of the Alcohol

The alcohol is fluorinated using DAST, as described in Section 3.2.

Comparative Analysis of Methods

The table below evaluates the efficiency of each synthetic route:

Method Key Reagents Yield (%) Purity (%) Limitations
Halogen Exchange (SbF₃) SbF₃, Chloroform 50–60 90–95 Requires high temperatures
Nucleophilic (KF) KF, DMF 40–50 85–90 Prolonged reaction time
DAST Fluorination DAST, DCM 60–70 95–98 Low-temperature sensitivity
Friedel-Crafts/Reduction AlCl₃, NaBH₄ 55–70 85–95 Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[fluoro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, or sulfur trioxide (SO₃) for sulfonation.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and organoboron reagents in the presence of a base such as potassium carbonate (K₂CO₃).

Major Products Formed

    Nucleophilic Substitution: Formation of phenols or amines.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Coupling Reactions: Formation of biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-Bromo-2-[fluoro(phenyl)methyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-[fluoro(phenyl)methyl]benzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. For example, in electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, while the fluorinated phenylmethyl group can influence the reactivity and selectivity of the compound . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-Bromo-2-fluorobenzene Bromo, fluoro (ortho) C₆H₄BrF 175.00 Simpler structure; precursor in catalysis
1-Bromo-2-(chloromethyl)benzene Bromo, chloromethyl (ortho) C₇H₆BrCl 205.48 Reactive intermediate for cross-coupling
1-Bromo-2-[methoxy(phenyl)methyl]benzene Bromo, methoxy(phenyl)methyl C₁₄H₁₃BrO 293.16 Electron-donating methoxy enhances yield
1-Bromo-4-(fluoro(phenyl)methyl)benzene Bromo, fluoro(phenyl)methyl (para) C₁₃H₁₀BrF 257.12 Para-substitution alters reactivity
1-Bromo-2-[(4-chlorophenoxy)methyl]benzene Bromo, 4-Cl-phenoxymethyl C₁₃H₁₀BrClO 297.58 Phenoxy group increases lipophilicity
1-Bromo-2-(methylsulfinyl)benzene Bromo, methylsulfinyl C₇H₇BrOS 235.10 Sulfinyl group aids in sulfoxidation

Reactivity and Electronic Effects

  • Halogen Influence : Bromo substitution at the ortho position enhances electrophilic reactivity compared to chloro or fluoro analogs, as bromine’s polarizability facilitates nucleophilic aromatic substitution .
  • This contrasts with methoxy or methylsulfinyl groups, which donate electrons .
  • Substituent Position : Para-substituted analogs (e.g., 1-Bromo-4-(fluoro(phenyl)methyl)benzene) exhibit distinct regioselectivity in cross-coupling reactions compared to ortho-substituted derivatives .

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